CerS Substrate Specificity: Carboxyacyl-CoA vs. Non-Carboxylated Acyl-CoA
The presence of a 2-carboxyl group on 2-carboxytetracosanoyl-CoA fundamentally alters its interaction with ceramide synthases compared to the non-carboxylated analog, tetracosanoyl-CoA (C24:0-CoA). While tetracosanoyl-CoA is a known substrate for CERS2 [1], there is no quantitative data available to directly confirm the activity of 2-carboxytetracosanoyl-CoA with any CerS isoform. Therefore, it is currently not possible to assert whether this compound acts as a substrate, an inhibitor, or is inert towards these enzymes.
| Evidence Dimension | Substrate Activity with Ceramide Synthase (CerS) |
|---|---|
| Target Compound Data | Activity unknown; no quantitative data available |
| Comparator Or Baseline | Tetracosanoyl-CoA (C24:0-CoA): Demonstrated substrate for CERS2 |
| Quantified Difference | Not calculable due to lack of target compound data |
| Conditions | In vitro CerS assays |
Why This Matters
This knowledge gap highlights a critical area for future research and means that procurement of 2-carboxytetracosanoyl-CoA is essential for experiments designed to probe the role of acyl-CoA carboxylation in sphingolipid metabolism.
- [1] Mullen TD, Hannun YA, Obeid LM. Ceramide synthases at the centre of sphingolipid metabolism and biology. Biochem J. 2012;441(3):789-802. View Source
